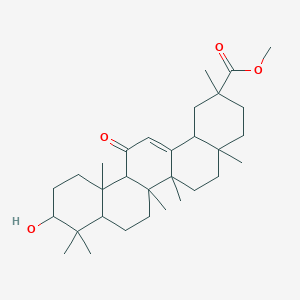
6-(2-methoxyphenyl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methoxyphenyl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.
Mechanism of Action
MPEP acts as a selective antagonist for the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor plays a crucial role in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. MPEP binds to the allosteric site of the mGluR5 receptor and inhibits its signaling pathway, leading to a reduction in the release of glutamate and other neurotransmitters.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. It has been shown to improve cognitive function in animal models of Fragile X syndrome, Parkinson's disease, and drug addiction. MPEP has also been shown to reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its low solubility in water and its relatively low potency.
Future Directions
There are several future directions for the study of MPEP, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic effects in human clinical trials, and the exploration of its role in other physiological and pathological processes. MPEP has the potential to be a valuable tool for the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective antagonist for the mGluR5 receptor, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and drug addiction. MPEP has been extensively studied for its potential therapeutic effects in animal models of various disorders, including Fragile X syndrome, Parkinson's disease, and drug addiction. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of MPEP involves the reaction of 2-methoxyphenylacetonitrile with 2-pyrazinecarboxaldehyde in the presence of sodium methoxide to form the intermediate product, which is then reacted with 3-aminopyridazine in the presence of acetic acid to yield MPEP. The overall yield of this reaction is around 25%.
Scientific Research Applications
MPEP has been extensively studied for its potential applications in various fields such as neurology, psychiatry, and drug addiction. It is a selective antagonist for the mGluR5 receptor, which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and drug addiction. MPEP has been shown to have potential therapeutic effects in animal models of various disorders, including Fragile X syndrome, Parkinson's disease, and drug addiction.
properties
IUPAC Name |
6-(2-methoxyphenyl)-N-(1-pyrazin-2-ylpropan-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13(11-14-12-19-9-10-20-14)21-18-8-7-16(22-23-18)15-5-3-4-6-17(15)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKYGBIZNVTCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5350385.png)
![7-(3,5-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5350391.png)
![6-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5350398.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5350405.png)
![(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5350411.png)
![4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5350416.png)
![3-(4-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350422.png)
![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)
![1'-[(3-ethylisoxazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5350439.png)
![methyl 2-[5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5350441.png)


![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)